Cas no 1804076-04-7 (Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate)

Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate
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- インチ: 1S/C12H12Cl2O3/c1-2-17-12(16)9-4-3-5-11(14)10(9)6-8(15)7-13/h3-5H,2,6-7H2,1H3
- InChIKey: FPPGNUBOZUAKLS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(=O)OCC)=C1CC(CCl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 43.4
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015003499-500mg |
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate |
1804076-04-7 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
Alichem | A015003499-250mg |
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate |
1804076-04-7 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015003499-1g |
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate |
1804076-04-7 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate 関連文献
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoateに関する追加情報
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate (CAS No. 1804076-04-7): A Comprehensive Overview
Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate, identified by its CAS number 1804076-04-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of multiple chloro and ester functional groups makes it a versatile intermediate, facilitating various synthetic pathways in medicinal chemistry.
The chemical structure of Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate consists of a benzoate backbone substituted with chloro and oxopropyl groups. This configuration imparts specific reactivity, making it a valuable building block for the synthesis of more complex molecules. In recent years, the compound has been explored in the development of novel therapeutic agents, particularly those targeting inflammatory and neurological disorders.
Recent studies have highlighted the potential of Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many pharmacologically active compounds. The chloro substituents on the aromatic ring enhance electrophilicity, enabling nucleophilic substitution reactions that are crucial for drug molecule assembly.
In the context of drug discovery, Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate has been investigated for its role in modulating biological pathways. Specifically, it has shown promise in interactions with enzymes and receptors involved in pain perception and neuroprotection. The oxopropyl group contributes to hydrogen bonding capabilities, which is essential for binding to biological targets with high specificity. This feature makes it an attractive candidate for further derivatization to enhance pharmacological efficacy.
The synthesis of Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate involves multi-step organic reactions, typically starting from commercially available benzoic acid derivatives. The introduction of chloro groups requires careful control of reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels. These methods align with modern pharmaceutical manufacturing standards, ensuring scalability and reproducibility.
One of the most compelling aspects of Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate is its potential in combinatorial chemistry and high-throughput screening (HTS). Its structural flexibility allows for the rapid generation of libraries of derivatives, each with distinct properties. Such libraries are instrumental in identifying lead compounds for further optimization. The compound's compatibility with automated synthesis platforms makes it an ideal candidate for large-scale screening programs aimed at discovering new therapeutic entities.
The pharmacokinetic profile of derivatives derived from Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate is another area of active research. By modifying the ester group or introducing additional functional moieties, researchers can influence solubility, metabolic stability, and bioavailability. These modifications are critical for translating promising laboratory findings into viable clinical candidates. Computational modeling techniques have been increasingly used to predict the behavior of these derivatives before experimental validation.
In conclusion, Ethyl 3-chloro-2-(3-chloro-2-oxopropyl)benzoate (CAS No. 1804076-04-7) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in the discovery and development of next-generation medicines.
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